![molecular formula C23H30N2O2 B1529934 tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate CAS No. 685530-59-0](/img/structure/B1529934.png)
tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate” is a compound with the CAS Number: 685530-59-0 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C23H30N2O2 . The InChI Code for this compound is 1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 .Scientific Research Applications
Synthesis of Fentanyl and Analogues
This compound is a precursor in the synthesis of fentanyl, a potent synthetic opioid . It’s used in the creation of fentanyl analogues due to its ability to introduce the piperidine core structure, which is crucial for the pharmacological activity of these compounds.
Research on Opioid Crisis
Given its role in fentanyl synthesis, this compound is significant in research related to the opioid crisis, particularly in understanding the chemical pathways and potential points of intervention .
Development of Analytical Methods
The compound is used in the development of analytical methods for detecting fentanyl and its analogues in forensic science, aiding in law enforcement and toxicological studies .
Precursor Control Studies
It serves as a subject of study in precursor control, helping to inform policies on the regulation and monitoring of substances used in the illicit manufacture of opioids .
Synthesis of Fluorinated Fentanyl Analogs
In pharmaceutical research, it’s utilized in the synthesis of fluorinated fentanyl analogs, which are studied for their potential medical applications and effects .
Vaccine Research
This compound is also employed in the synthesis of fentanyl haptens, which are molecules used in vaccine research to elicit an immune response against synthetic opioids .
Chemical Biological Defense
The U.S. Army has reported using this compound in research for chemical biological defense purposes, exploring its potential in creating substances that could neutralize or detect chemical threats .
Synthetic Organic Chemistry
It acts as a building block in synthetic organic chemistry, enabling the creation of a variety of novel organic compounds with potential applications in medicinal chemistry and drug development .
properties
IUPAC Name |
tert-butyl 4-(N-benzylanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULVTHHCVMDEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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